9-(Trimethylsilyl)-9H-carbazole
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Overview
Description
9-(Trimethylsilyl)-9H-carbazole is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to the nitrogen atom of the carbazole ring. This compound is notable for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Trimethylsilyl)-9H-carbazole typically involves the reaction of carbazole with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete silylation.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced carbazole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or organometallic compounds are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents or Grignard reagents in dry solvents.
Major Products:
Oxidation: Carbazole-9-one derivatives.
Reduction: 9H-carbazole derivatives.
Substitution: Various functionalized carbazole derivatives.
Scientific Research Applications
9-(Trimethylsilyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for nitrogen atoms in multi-step synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-(Trimethylsilyl)-9H-carbazole involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group enhances the compound’s reactivity by stabilizing intermediates and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
9H-carbazole: Lacks the trimethylsilyl group, making it less reactive in certain chemical transformations.
9-(Trimethylsilyl)-9H-fluorene: Similar structure but with a fluorene core instead of a carbazole core.
9-(Trimethylsilyl)-9H-phenanthrene: Another similar compound with a phenanthrene core.
Uniqueness: 9-(Trimethylsilyl)-9H-carbazole is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications.
Properties
IUPAC Name |
carbazol-9-yl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NSi/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMCVFFTBXZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C2=CC=CC=C2C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346107 |
Source
|
Record name | 9-(Trimethylsilyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74367-40-1 |
Source
|
Record name | 9-(Trimethylsilyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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